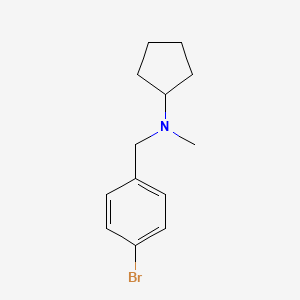
N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine
Vue d'ensemble
Description
N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine is a compound that can be inferred to have a structure based on benzylamine with a bromine substituent on the benzene ring and additional cyclopentyl and methyl groups attached to the nitrogen atom. While the specific compound is not directly discussed in the provided papers, similar compounds with benzylamine backbones and various substituents have been synthesized and studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds involves the use of nucleophiles in the amination of precursor molecules. For instance, the synthesis of cyclopentano-phosphatidyl-N-methylethanolamine was attempted using monomethylamine and N-benzyl-N-methylamine as nucleophiles. However, the use of monomethylamine led to aminolysis and the formation of an unintended product, N-methylpalmitamide. The successful synthesis was achieved by adapting the method of Shapiro and Rabinsohn, which used N-benzyl-N-methylamine as a nucleophile . This suggests that careful selection of nucleophiles and reaction conditions is crucial in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a benzene ring with a bromine atom at the para position, a cyclopentyl group, and a methyl group attached to the nitrogen atom. The presence of these groups would influence the physical and chemical properties of the molecule, such as its electronic distribution, steric hindrance, and potential interaction sites for biological targets or further chemical reactions.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the bromine atom, which could undergo various substitution reactions. For example, N-(1-Methyl)cyclopropylbenzylamine, a compound with a similar structure, was shown to inactivate pig liver mitochondrial monoamine oxidase in a time- and concentration-dependent manner, which was not reversed by exhaustive dialysis . This indicates that the benzylamine derivatives can form stable adducts with biological molecules, suggesting potential reactivity for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a bromine atom would increase the molecular weight and could affect the volatility and solubility of the compound. The gas chromatographic separations of similar compounds, such as substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, were achieved on a midpolarity capillary column, indicating that the compound might also be amenable to GC analysis . The mass spectra of these compounds showed significant ions consisting of the iminium cation and fragments from the benzylamine portion, which could be relevant for the analysis of this compound .
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylcyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-15(13-4-2-3-5-13)10-11-6-8-12(14)9-7-11/h6-9,13H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQVOAABPBDASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



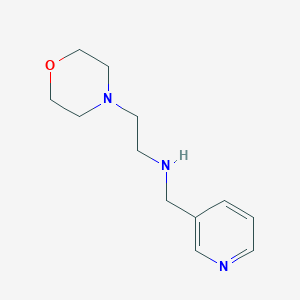
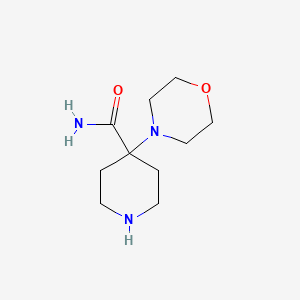


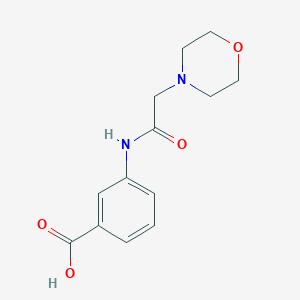
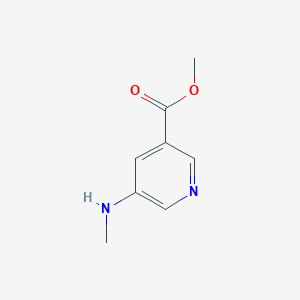
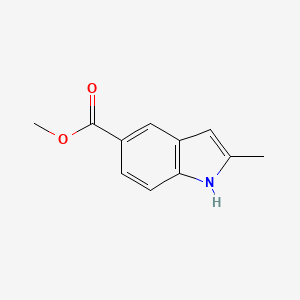

![(3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B3023126.png)

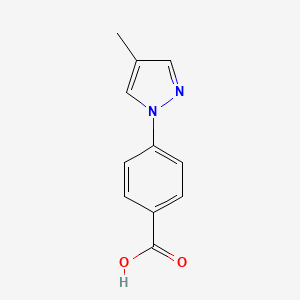
![1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3023131.png)
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B3023136.png)
![7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023138.png)